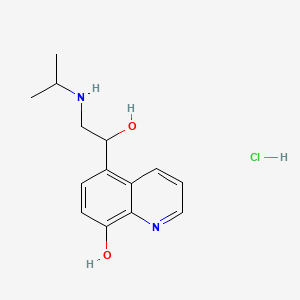

Quinterenol hydrochloride

Description

Quinterenol hydrochloride (CAS 28418-28-2) is a substituted 8-hydroxyquinoline derivative with the molecular formula C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol . Patented by Pfizer, it functions as a beta-adrenergic agonist, primarily used for its bronchodilatory effects in respiratory conditions. Its mechanism involves stimulating β₂-adrenergic receptors, increasing cyclic AMP levels, and relaxing bronchial smooth muscles . Structurally, it features a quinoline core modified with hydroxyl, methyl, and amine groups, which enhance receptor binding and metabolic stability .

Structure

3D Structure of Parent

Properties

CAS No. |

31613-92-0 |

|---|---|

Molecular Formula |

C14H19ClN2O2 |

Molecular Weight |

282.76 g/mol |

IUPAC Name |

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H |

InChI Key |

ZXJJXRFJIDRFPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of quinoline derivatives, including quinterenol hydrochloride, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. Hydrochloric acid is often used as a catalyst in this reaction, providing high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

Quinterenol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound to its corresponding amine derivatives.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the quinoline ring, resulting in halogenated derivatives.

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Quinterenol hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry and organic synthesis.

Biology: this compound is used in studies related to beta-adrenergic receptor activity and its effects on cardiovascular and respiratory systems.

Medicine: As a bronchodilator, it is investigated for its potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease.

Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

Quinterenol hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the bronchi, thereby alleviating bronchoconstriction. Additionally, it increases heart rate and cardiac output by stimulating beta-1 adrenergic receptors in the heart .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Analogues

3-(Chloromethyl)quinoline Hydrochloride (CAS 21863-56-9)

- Molecular Formula : C₁₀H₉Cl₂N

- Molecular Weight : 214.09 g/mol

- Role : Primarily a synthetic intermediate in pharmaceutical chemistry. Its chloromethyl group enables nucleophilic substitution reactions, facilitating the synthesis of complex molecules like antimicrobial agents .

5-Chloro-8-(3-pyrrolidinyloxy)quinoline Hydrochloride (CAS 1220028-30-7)

- Molecular Formula : C₁₄H₁₅Cl₂N₂O

- Molecular Weight : 305.19 g/mol

- Key Difference: The pyrrolidinyloxy side chain may enhance solubility but reduces β₂-receptor affinity compared to Quinterenol .

6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride (CAS N/A)

- Molecular Formula : C₁₀H₁₁Cl₂N₃

- Molecular Weight : 244.12 g/mol

- Role: Hydrazine moiety makes it a precursor for antitubercular or antifungal agents. No bronchodilatory activity reported .

Pharmacological and Clinical Profiles

Key Research Findings

- Quinterenol: A 1969 study demonstrated its efficacy in increasing ventricular rate in animals, confirming β-adrenergic activity. However, modern β-agonists like albuterol have largely replaced it due to improved selectivity and reduced side effects .

- 3-(Chloromethyl)quinoline HCl: Critical in synthesizing protease inhibitors and kinase modulators, highlighting its versatility in drug discovery .

- 5-Chloro-8-(3-pyrrolidinyloxy)quinoline HCl: Early-stage research suggests activity against Staphylococcus aureus (MIC = 8 µg/mL), though toxicity profiles remain uncharacterized .

Q & A

Q. What factorial design approaches optimize this compound’s formulation for enhanced solubility without compromising stability?

- Methodological Answer : Employ a 2³ factorial design to test variables like pH, co-solvents (e.g., PEG 400), and surfactants (e.g., Poloxamer 188). Measure solubility via shake-flask method and stability via Arrhenius equation-based accelerated testing. Use response surface methodology (RSM) to identify optimal conditions .

Q. How can computational models predict this compound’s interaction with novel biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled targets, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What strategies address batch-to-batch variability in this compound synthesis for reproducible preclinical outcomes?

- Methodological Answer : Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use multivariate analysis (PLS regression) to correlate CPPs with critical quality attributes (CQAs) such as crystallinity and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.